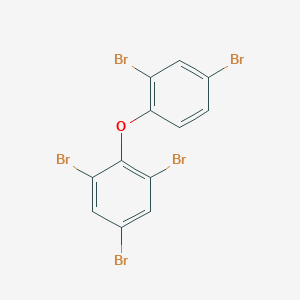

2,2',4,4',6-pentabromodiphenyl ether

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKIRYMHNFTRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052689 | |

| Record name | 2,2',4,4',6-Pentabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

189084-64-8 | |

| Record name | BDE 100 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabrominated diphenyl ether 100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6-Pentabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW2W2K0A6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97 - 98 °C | |

| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

The synthesis of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene typically involves the bromination of phenoxybenzene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Formation of Derivatives: It is used in synthesizing tin and mercury derivatives of benzene, contributing to the field of organometallic chemistry.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: C12H5Br5O

- Molecular Weight: 535.13 g/mol

- Melting Point: 195 °C

- Solubility: Insoluble in water

PBDE-100 is characterized by its high bromine content, contributing to its effectiveness as a flame retardant. Its mechanism of action involves interference with cellular signaling pathways and potential endocrine disruption due to its ability to bind to various biomolecules.

Flame Retardant in Materials

PBDE-100 has been widely used as a flame retardant in flexible polyurethane foams, commonly found in furniture and electronics. Its effectiveness in reducing flammability has made it a staple in industries requiring fire safety compliance .

Environmental Monitoring

Due to its persistence and bioaccumulation potential, PBDE-100 is monitored as a contaminant in environmental samples. Advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) are employed to quantify PBDE levels in soil and water samples .

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| PBDE-100 | 6.95 | 565.6 | 405.6 |

Toxicological Studies

Research has focused on the toxicological effects of PBDEs, highlighting their potential impacts on human health and wildlife. Studies indicate that PBDEs can disrupt endocrine functions and may be linked to reproductive and developmental issues .

Synthesis of Derivatives

PBDE-100 serves as a precursor for synthesizing various chemical derivatives. This includes organometallic compounds used in catalysis and materials science.

Nanotechnology Applications

In nanotechnology, PBDE-100 has been utilized for creating self-assembled structures that exhibit unique physical properties. These applications leverage the compound's ability to form stable frameworks at the nanoscale.

Case Study 1: Environmental Persistence

A study conducted by Agilent Technologies demonstrated the persistence of PBDEs in environmental matrices, revealing significant concentrations in urban soils. The study utilized selective pressurized liquid extraction (S-PLE) coupled with GC-MS for accurate quantification, emphasizing the need for ongoing monitoring due to health risks associated with exposure .

Case Study 2: Health Impact Assessment

Research published in environmental toxicology journals has linked PBDE exposure to neurodevelopmental deficits in children. A cohort study assessed blood levels of PBDEs among pregnant women and their offspring, finding correlations between higher levels of PBDEs and lower IQ scores in children .

Mecanismo De Acción

The mechanism of action of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene involves its interaction with molecular targets and pathways. Due to its brominated structure and the presence of phenoxy groups, it can act as an endocrine disruptor, potentially affecting hormonal pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Differences :

- BDE-100 and BDE-99 are structural isomers, differing only in the 6 vs. 5 position bromination.

- BDE-100 has lower lipophilicity (log Kow ~6.5–7.0) compared to BDE-153 (log Kow ~8.0), reducing its tendency to accumulate in fatty tissues .

Environmental Prevalence and Detection

Detection Frequencies in Human Serum

- BDE-100 is consistently detected in >75% of serum samples but at lower concentrations than BDE-47 and BDE-153 .

- In the Mendoza River Basin, BDE-100 was found at concentrations of 0.12–0.45 ng/L, comparable to BDE-47 (0.15–0.50 ng/L) but lower than BDE-153 .

Photodegradation and Environmental Persistence

Photolysis Rates in Environmental Matrices

| Congener | Half-Life (Hours) | Matrix | Conditions | Source |

|---|---|---|---|---|

| BDE-47 | 12–24 | Water | UV light, pH 7 | |

| BDE-100 | 48–72 | Ice | Solar radiation, −20°C | |

| BDE-153 | >100 | Sediment | Natural sunlight |

- BDE-100 degrades more slowly in ice than BDE-47 in water, likely due to reduced mobility in frozen matrices .

- BDE-153’s higher bromination confers greater resistance to photodegradation .

Toxicological Profiles

Comparative Toxicity Endpoints

*U.S. EPA Integrated Risk Information System (IRIS) values where available.

- BDE-100 lacks a formal RfD due to insufficient dose-response data, unlike BDE-47 and BDE-99, which have well-characterized thresholds .

- Epidemiological studies associate BDE-153 with reduced reading skills in children (OR = 1.4 per 10 ng/g lipid increase), while BDE-100 shows weaker, non-significant trends .

Regulatory and Analytical Considerations

- Analytical Challenges : Co-elution with BDE-99 in gas chromatography necessitates advanced techniques (e.g., GC-MS/MS) for accurate quantification .

Actividad Biológica

2,2',4,4',6-Pentabromodiphenyl ether (BDE-153) is a member of the polybrominated diphenyl ethers (PBDEs), a class of chemicals widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential adverse health effects, PBDEs have garnered significant attention in toxicological research. This article provides a comprehensive overview of the biological activity of BDE-153, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

BDE-153 is characterized by five bromine atoms attached to two phenyl rings. Its structural formula is represented as:

This configuration contributes to its lipophilicity and bioaccumulation potential in living organisms.

Mechanisms of Biological Activity

The biological activity of BDE-153 primarily involves its interaction with endocrine systems and neuronal pathways. Research indicates that PBDEs can disrupt thyroid hormone homeostasis, leading to various health issues.

Endocrine Disruption

BDE-153 has been shown to interfere with thyroid hormone signaling pathways. Studies indicate that exposure to PBDEs can lead to alterations in thyroid hormone levels, which may contribute to developmental and reproductive toxicity.

Neurotoxicity

Research conducted on neuronal cultures has demonstrated that BDE-153 can affect neuronal signaling. Specifically, it has been shown to increase the binding of phorbol esters, which are known to activate protein kinase C (PKC), a critical player in neuronal signaling pathways.

Toxicological Effects

Numerous studies have investigated the toxicological effects of BDE-153 across different biological systems.

In Vivo Studies

In rat models, exposure to BDE-153 has been linked to several adverse outcomes:

- Reproductive Effects : Exposure resulted in delayed puberty in males and ovarian atrophy in females .

- Neurodevelopmental Impacts : Offspring of exposed rats exhibited reduced follicle-stimulating hormone (FSH) levels and altered sexual differentiation .

- Thyroid Dysfunction : BDE-153 exposure has been associated with disrupted thyroid hormone levels and potential thyroid cancer risks .

In Vitro Studies

In vitro studies have shown that BDE-153 can:

- Increase accumulation in neuronal cells with significant effects observed at low concentrations (as low as 0.67 μM) .

- Induce oxidative stress and apoptosis in various cell lines .

Case Studies

Several epidemiological studies have highlighted the health risks associated with PBDE exposure, including BDE-153.

- Cancer Mortality Study : A cohort study found a significant association between PBDE exposure and increased cancer mortality risk, emphasizing the long-term health implications of these compounds .

- Thyroid Cancer Risk : Research indicated that specific PBDE congeners could alter thyroid hormone levels, raising concerns about their role in thyroid cancer development .

Data Summary

The following table summarizes key findings related to the biological activity of BDE-153:

Q & A

Q. What analytical methods are recommended for quantifying BDE-100 in environmental and biological samples?

Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, using high-resolution MS (HRMS) to resolve co-eluting congeners like BDE-99 and BDE-152. Automated cleanup systems (e.g., Rapid Trace®) with silica gel/sulfuric acid layers minimize matrix interference .

- Certified Reference Materials (CRMs) (e.g., 50 µg/mL in isooctane) ensure calibration accuracy. Chromatograms should confirm peak purity, and batch-specific certificates (COA) must validate CRM integrity .

- Quality Assurance : Include blanks, spikes, and internal standards (e.g., -labeled PBDEs) to control recovery rates and ionization suppression .

Q. How does BDE-100 behave in environmental matrices, and what experimental designs best capture its persistence?

Key Findings & Methods :

- Persistence : BDE-100 bioaccumulates in food webs due to its log ~6.5–7.0. Use sediment-water partitioning experiments with stable isotope tracers to model bioaccumulation factors (BAFs) .

- Photodegradation : In ice matrices, BDE-100 undergoes UV-mediated debromination. Laboratory simulations should replicate Arctic conditions (e.g., -20°C, UV intensity 254 nm) and quantify degradation products via LC-MS/MS .

- Field Monitoring : Collect air, soil, and biota samples from industrialized regions. Congener-specific analysis distinguishes BDE-100 from co-occurring PBDEs (e.g., BDE-99) .

Q. What standardized toxicological assays are used to assess BDE-100’s endocrine disruption potential?

Approaches :

- Thyroid Hormone Disruption : Measure serum T4/T3 levels in rodent models after subchronic exposure (e.g., 0.1–10 mg/kg/day for 28 days). Adjust for PBDE metabolite interactions (e.g., OH-PBDEs) via competitive binding assays with transthyretin .

- Developmental Toxicity : Use zebrafish embryos to evaluate teratogenicity (e.g., 48-hr LC) and transcriptional changes in thyroid-responsive genes (e.g., thra, thrb) .

Advanced Research Questions

Q. How can pharmacokinetic models resolve discrepancies in prenatal exposure back-extrapolation?

Methodological Framework :

- Life-Course Pharmacokinetic Models : Input maternal/child serum levels (sampled postnatally) to estimate prenatal BDE-100 exposure. Validate with Super Learner algorithms, which outperform traditional deterministic models (DSA) in handling non-linear decay kinetics .

- Critical Variables : Include maternal body weight, lactation duration, and congener-specific half-lives (e.g., BDE-100: ~15 days in rodents vs. 2 years in humans) .

Q. What mechanistic insights explain BDE-100’s inconsistent epidemiological associations with neurodevelopmental outcomes?

Analysis of Contradictions :

- Confounding Factors : Adjust for lipid-adjusted serum levels, socioeconomic status, and coexposure to other PBDEs (e.g., BDE-153). In the HOME Study, BDE-100’s association with reading scores lost significance after covariate adjustment, suggesting residual confounding .

- Metabolite Interference : Hydroxylated metabolites (OH-BDEs) may antagonize BDE-100’s neurotoxicity. Use in vitro assays (e.g., SH-SY5Y cells) to isolate parent vs. metabolite effects .

Q. Why does the EPA classify BDE-100’s carcinogenic potential as “inadequate information,” and how can researchers address this gap?

Research Priorities :

- Weight of Evidence : Current data lack consistent tumorigenicity findings across species. Prioritize 2-year bioassays in rodents with dose-response analysis (e.g., 0–100 mg/kg/day) and histopathological endpoints .

- Mode of Action (MoA) : Investigate oxidative stress and DNA adduct formation via -postlabeling in hepatic tissues. Compare with structurally analogous PBDEs (e.g., BDE-47) to infer shared pathways .

Q. How do environmental matrices influence BDE-100’s photodegradation kinetics, and what experimental controls are essential?

Advanced Techniques :

- Matrix-Specific Degradation : In ice, BDE-100 degrades 3x faster than in water due to crystalline lattice effects. Use solid-phase microextraction (SPME) paired with GC-ECD to quantify debromination products (e.g., tri-BDEs) .

- Surfactant Interactions : Nonionic surfactants (e.g., Brij 35) alter reaction pathways by micellar encapsulation. Control surfactant concentration (<1 CMC) to avoid artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.